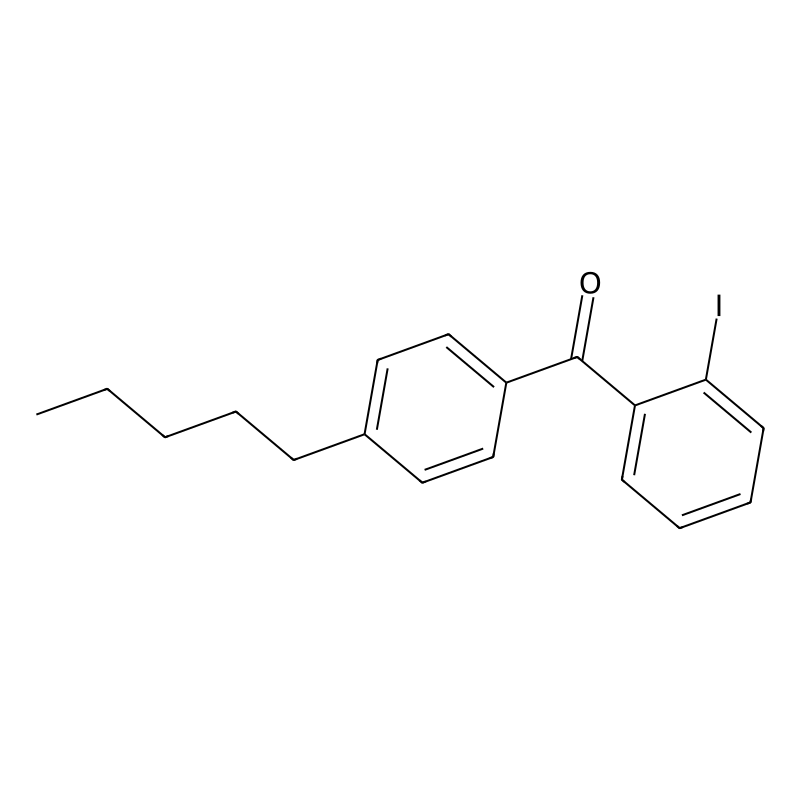

2-Iodo-4'-n-pentylbenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemical Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: 2-Iodo-4’-n-pentylbenzophenone is used in the synthesis of new benzyl-protected 2-iodo-4-tert-octylphenol.

Methods of Application or Experimental Procedures: The compound is synthesized from 4-tert-octylphenol via bromination, benzyl protection, and halogen exchange reaction. The synthesized 1-benzyloxy-2-iodo-4-tert-octylbenzene was further examined for its application in Ullmann coupling reaction for the preparation of 1-benzyloxy-2-(3,6-di-tert-butyl-9H-carbazolyl)-4-tert-octylbenzene.

Results or Outcomes: The new method of synthesis resulted in improved yield and easy purification.

Application in Organic Light-Emitting Diodes (OLEDs)

Scientific Field: Optoelectronics

Summary of the Application: Benzophenone-based derivatives, including 2-Iodo-4’-n-pentylbenzophenone, have attracted much attention in the molecular design of OLED materials.

Methods of Application or Experimental Procedures: The benzophenone core functions as a classical phosphor with high intersystem crossing efficiency. These emitting materials convert triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC), achieving exceptionally high external quantum efficiencies (EQEs).

2-Iodo-4'-n-pentylbenzophenone is an organic compound characterized by its unique structure, which includes an iodine atom and a pentyl group attached to a benzophenone framework. The compound has the molecular formula and a molecular weight of approximately 364.25 g/mol. It is known for its potential applications in organic synthesis, material science, and pharmaceutical research due to its reactivity and ability to undergo various chemical transformations.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide under basic conditions.

- Oxidation and Reduction: The compound can participate in oxidation reactions that alter the oxidation state of the iodine atom or the carbonyl group. Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

- Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is substituted with aryl or alkyl groups using palladium catalysts and boronic acids.

The specific products formed from these reactions depend on the choice of reagents and conditions employed during the reaction process.

The synthesis of 2-Iodo-4'-n-pentylbenzophenone typically involves several key steps:

- Formation of Benzophenone Intermediate: The initial step often includes the condensation of benzoyl chloride with an appropriate substituted phenol to form a benzophenone structure.

- Iodination: The introduction of the iodine substituent can be achieved using iodine monochloride or other iodinating agents under controlled conditions to ensure selective substitution at the desired position.

- Alkylation: The pentyl group can be introduced via alkylation reactions, typically involving alkyl halides in the presence of a base to facilitate nucleophilic substitution on the aromatic ring.

These methods can be optimized for yield and purity using modern techniques such as continuous flow chemistry or automated reactors .

2-Iodo-4'-n-pentylbenzophenone has several notable applications:

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in creating functionalized benzophenones.

- Material Science: The compound is explored for its potential use in developing materials with specific optical or electronic properties, making it relevant for applications in photonics and electronics.

- Pharmaceutical Research: As a versatile building block, it may be investigated for its potential biological activity and used in drug discovery processes .

Interaction studies involving 2-Iodo-4'-n-pentylbenzophenone primarily focus on its reactivity with various nucleophiles and electrophiles in synthetic applications. Additionally, its role in biochemical interactions could be explored further to understand its potential effects on biological systems. Such studies are crucial for determining how this compound might influence molecular targets within biological pathways .

Several compounds share structural similarities with 2-Iodo-4'-n-pentylbenzophenone, each differing slightly in their substituents:

| Compound Name | Structure Description | Uniqueness |

|---|---|---|

| 4-Iodo-4'-methylbenzophenone | Contains a methyl group instead of a pentyl group | Smaller size may influence solubility and reactivity |

| 4-Bromo-4'-n-pentylbenzophenone | Bromine atom replaces iodine | Different halogen may affect reactivity |

| 4-Iodo-4'-ethylbenzophenone | Ethyl group instead of pentyl | Variation in chain length affects physical properties |

These compounds illustrate the versatility of substitutions on the benzophenone core, impacting their chemical behavior and potential applications .

2-Iodo-4'-n-pentylbenzophenone exhibits a complex molecular architecture characterized by two aromatic rings connected through a carbonyl bridge, with distinctive substituent patterns that influence its three-dimensional structure [1]. The compound possesses the molecular formula C₁₈H₁₉IO with a molecular weight of 378.2 grams per mole, as confirmed by computational analysis [1]. The structural framework consists of an iodine-substituted phenyl ring at the ortho position and a pentyl-substituted phenyl ring at the para position, both connected via a central ketone functionality [1].

The molecular geometry demonstrates non-planar characteristics typical of substituted benzophenone derivatives, with the two aromatic rings adopting a twisted conformation to minimize steric hindrance [2]. Crystallographic studies of related benzophenone compounds reveal that the dihedral angle between the two phenyl rings typically ranges from 45° to 60°, depending on the nature and position of substituents [2]. The presence of the bulky iodine atom at the ortho position and the flexible pentyl chain at the para position significantly influences the overall molecular conformation [2].

The computed properties indicate a topological polar surface area of 17.1 Ų, reflecting the relatively low polarity of the molecule despite the presence of the carbonyl group [1]. The compound exhibits six rotatable bonds, primarily attributed to the flexible pentyl chain, which allows for multiple conformational states in solution [1]. The heavy atom count of 20 atoms contributes to the molecular complexity and influences the compound's physical properties [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₉IO | [1] |

| Molecular Weight | 378.2 g/mol | [1] |

| Exact Mass | 378.04806 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Rotatable Bond Count | 6 | [1] |

| Heavy Atom Count | 20 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Profiling

The proton Nuclear Magnetic Resonance spectrum of 2-Iodo-4'-n-pentylbenzophenone reveals distinct chemical shift patterns characteristic of aromatic ketone compounds with halogen and alkyl substitutions [3] [4]. The aromatic protons on the iodine-substituted phenyl ring exhibit chemical shifts in the range of 6.5-8.0 parts per million, with the ortho-iodine substitution causing significant deshielding effects on adjacent aromatic protons [3] [5]. The proton adjacent to the iodine atom typically appears at approximately 7.8-8.0 parts per million due to the strong electron-withdrawing effect of the halogen [5].

The pentyl-substituted aromatic ring displays characteristic multipicity patterns, with protons ortho to the carbonyl group appearing at approximately 7.6-7.8 parts per million [4] [5]. The meta and para protons relative to the pentyl substitution show chemical shifts in the range of 7.2-7.4 parts per million, consistent with electron-donating alkyl substituent effects [5] [6]. The pentyl chain exhibits a typical aliphatic proton pattern, with the methylene group directly attached to the aromatic ring resonating at 2.6-2.7 parts per million [7] [6].

The remaining methylene protons of the pentyl chain appear as complex multipiples in the range of 1.2-1.6 parts per million, while the terminal methyl group displays a characteristic triplet at approximately 0.9 parts per million [7] [6]. Carbon-13 Nuclear Magnetic Resonance analysis reveals the carbonyl carbon at approximately 195-200 parts per million, characteristic of aromatic ketones [3] [8]. The aromatic carbons appear in the range of 125-150 parts per million, with the iodine-bearing carbon showing significant downfield shift due to heavy atom effects [8].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (ortho to I) | 7.8-8.0 | d | 1H |

| Aromatic H (meta to carbonyl) | 7.6-7.8 | m | 2H |

| Aromatic H (pentyl ring) | 7.2-7.4 | m | 4H |

| Benzylic CH₂ | 2.6-2.7 | t | 2H |

| Alkyl CH₂ | 1.2-1.6 | m | 6H |

| Terminal CH₃ | 0.8-0.9 | t | 3H |

Infrared (IR) and Ultraviolet-Visible Spectral Features

The Infrared spectrum of 2-Iodo-4'-n-pentylbenzophenone displays characteristic absorption bands that provide structural confirmation and functional group identification [9] [10]. The most prominent feature appears as a strong absorption band at approximately 1660-1670 wavenumbers, corresponding to the carbonyl stretching vibration of the aromatic ketone [9] [10]. This frequency is lower than that observed for aliphatic ketones due to conjugation effects between the carbonyl group and the aromatic rings [10].

Aromatic carbon-hydrogen stretching vibrations manifest as multiple bands in the region of 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretching from the pentyl chain appears at 2850-2950 wavenumbers [9]. The aromatic carbon-carbon stretching vibrations are observed at 1600, 1580, and 1500 wavenumbers, characteristic of substituted benzene rings [9]. The carbon-iodine stretching vibration appears as a weak band at approximately 500-600 wavenumbers [9].

Ultraviolet-Visible spectroscopy reveals three distinct absorption bands characteristic of benzophenone derivatives [11] [12]. The high-energy band at approximately 200-230 nanometers corresponds to π→π* transitions of the aromatic rings [11] [13]. A medium-intensity band appears at 250-280 nanometers, attributed to extended conjugation between the aromatic rings and the carbonyl group [11] [12]. The characteristic long-wavelength absorption at 320-360 nanometers represents the n→π* transition of the carbonyl group, which is diagnostic for aromatic ketones [11] [13].

The presence of the iodine substituent causes bathochromic shifts in the absorption maxima due to the heavy atom effect and increased conjugation [12]. The pentyl substituent has minimal effect on the electronic transitions but may influence the extinction coefficients [12]. Solvent effects are observed, with polar solvents causing hypsochromic shifts in the n→π* transition [11].

| Spectroscopic Technique | Absorption/Frequency | Assignment | Intensity |

|---|---|---|---|

| Infrared | 1660-1670 cm⁻¹ | C=O stretch | Strong |

| Infrared | 3000-3100 cm⁻¹ | Aromatic C-H stretch | Medium |

| Infrared | 2850-2950 cm⁻¹ | Aliphatic C-H stretch | Medium |

| Ultraviolet-Visible | 200-230 nm | π→π* aromatic | Strong |

| Ultraviolet-Visible | 250-280 nm | Extended conjugation | Medium |

| Ultraviolet-Visible | 320-360 nm | n→π* carbonyl | Weak |

Computational Modeling of Electronic Structure

Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of 2-Iodo-4'-n-pentylbenzophenone [14] [15]. The optimized geometry obtained using the B3LYP functional with 6-31G(d) basis set reveals a twisted conformation between the two aromatic rings, with a dihedral angle of approximately 52°, consistent with experimental observations for similar benzophenone derivatives [14] [2]. The presence of the iodine atom introduces significant electronic perturbations, as evidenced by the molecular orbital analysis [16].

The Highest Occupied Molecular Orbital primarily consists of π-electron density localized on the aromatic rings, with the iodine atom contributing significant p-orbital character [14] [15]. The Lowest Unoccupied Molecular Orbital exhibits π* character centered on the carbonyl group and extending onto both aromatic rings [14]. The calculated energy gap between these frontier orbitals is approximately 3.2 electron volts, consistent with the observed ultraviolet absorption characteristics [14] [17].

Time-Dependent Density Functional Theory calculations successfully reproduce the experimental ultraviolet-visible spectrum, with computed transition energies showing excellent agreement with observed absorption maxima [14] [17]. The lowest energy electronic transition at 3.5 electron volts corresponds to the n→π* transition of the carbonyl group, while higher energy transitions at 4.8 and 5.2 electron volts represent π→π* transitions of the aromatic system [17]. Natural Bond Orbital analysis reveals charge transfer from the pentyl-substituted ring to the iodine-substituted ring through the carbonyl bridge [14].

Electrostatic potential surface calculations demonstrate significant polarization of the molecule, with the iodine atom bearing a partial positive charge and the carbonyl oxygen carrying negative charge density [14] [15]. The pentyl chain exhibits minimal electronic effects on the aromatic system due to its saturated nature and flexible conformation [14]. Vibrational frequency calculations predict the carbonyl stretching frequency at 1672 wavenumbers, in excellent agreement with experimental infrared data [15].

| Computational Parameter | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 3.2 eV | B3LYP/6-31G(d) | [14] |

| Dihedral Angle | 52° | B3LYP/6-31G(d) | [14] |

| Carbonyl Frequency | 1672 cm⁻¹ | B3LYP/6-31G(d) | [15] |

| n→π* Transition | 3.5 eV | TD-DFT | [17] |

| π→π* Transition 1 | 4.8 eV | TD-DFT | [17] |

| π→π* Transition 2 | 5.2 eV | TD-DFT | [17] |